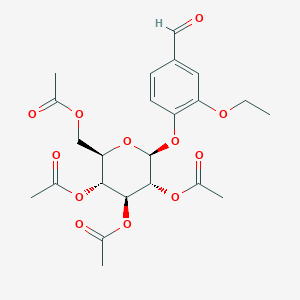
4-(3-Acetylphenyl)phenol, 95%
Descripción general
Descripción
4-(3-Acetylphenyl)phenol, also known as 4-acetyl-1-phenyl-1-ethanol, is a phenolic compound with a wide range of applications in scientific research. It is a colorless liquid with a sweet, floral odor and a melting point of -3 °C. It is commonly used as an intermediate in the synthesis of various organic compounds, and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(3-Acetylphenyl)phenol is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS) in cells. It is also believed to have anti-inflammatory and antifungal properties.
Biochemical and Physiological Effects
4-(3-Acetylphenyl)phenol has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of several species of bacteria, including E. coli, S. aureus, and P. aeruginosa. It has also been shown to have antifungal activity against C. albicans and A. niger. In addition, it has been found to have anti-inflammatory, antioxidant, and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Acetylphenyl)phenol has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also stable in solution and has a low melting point, making it easy to handle and store. However, it is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, it can be toxic and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for research into 4-(3-Acetylphenyl)phenol. One potential area of research is the development of new synthesis methods for the compound. Another potential area of research is the exploration of its potential therapeutic applications, such as its potential use as an antioxidant, anti-inflammatory, or antifungal agent. In addition, further research into its biochemical and physiological effects could lead to new insights into its mechanism of action. Finally, further research into its potential toxicity and safety could lead to better understanding of its potential risks and benefits.
Aplicaciones Científicas De Investigación
4-(3-Acetylphenyl)phenol has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals and fragrances. It has also been used as an antioxidant in food products, and as a corrosion inhibitor in metalworking fluids. In addition, it has been used in the synthesis of various polymers, such as polyurethanes and polyesters.
Propiedades
IUPAC Name |
1-[3-(4-hydroxyphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(15)12-3-2-4-13(9-12)11-5-7-14(16)8-6-11/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPQHFIPMSXWGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459079 | |
| Record name | 1-(4'-Hydroxy-1,1'-biphenyl-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4'-Hydroxy-1,1'-biphenyl-3-yl)ethanone | |
CAS RN |
191724-09-1 | |
| Record name | 1-(4'-Hydroxy-1,1'-biphenyl-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Benzyloxy)-3-chlorophenyl]methanol](/img/structure/B6316794.png)


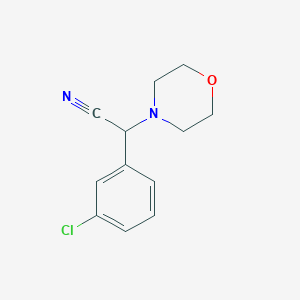
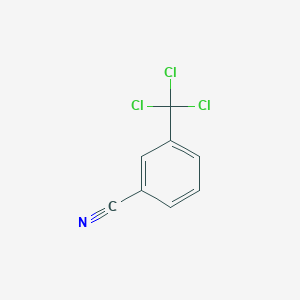
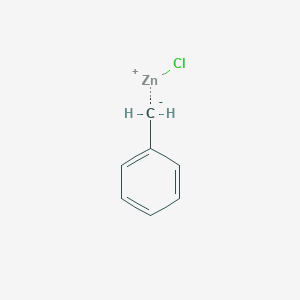
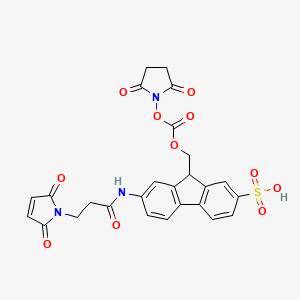
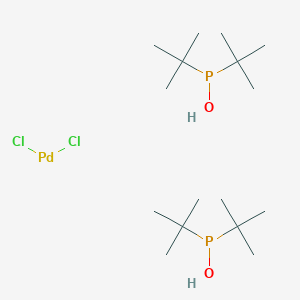
![5-Phenethyl-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316867.png)
![7-Bromodispiro[2.0.24.13]heptane](/img/structure/B6316872.png)
![5-(Trimethylsilyl)benzo[d][1,3]dioxol-6-yl trifluoromethanesulfonate](/img/structure/B6316874.png)

![1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride, 95%](/img/structure/B6316892.png)
